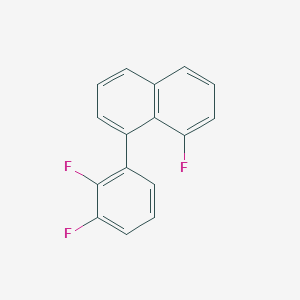
1-(2,3-Difluorophenyl)-8-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Difluorophenyl)-8-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)-8-fluoronaphthalene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2,3-Difluorophenyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation can lead to the formation of naphthoquinones.
科学的研究の応用
1-(2,3-Difluorophenyl)-8-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
作用機序
The mechanism by which 1-(2,3-Difluorophenyl)-8-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate various molecular pathways, leading to specific biological or chemical outcomes .
類似化合物との比較
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated aromatic compound with similar structural features.
2-(2,3-Difluorophenyl)-5-(4-alkylphenyl)-1,3-dioxanes: A series of liquid crystalline materials with fluorinated aromatic rings.
Uniqueness
1-(2,3-Difluorophenyl)-8-fluoronaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique electronic and steric properties. These characteristics make it particularly valuable for applications requiring precise control over molecular interactions and reactivity.
特性
分子式 |
C16H9F3 |
|---|---|
分子量 |
258.24 g/mol |
IUPAC名 |
1-(2,3-difluorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-13-8-2-5-10-4-1-6-11(15(10)13)12-7-3-9-14(18)16(12)19/h1-9H |
InChIキー |
UKOFMFAAQBSGDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=C(C(=CC=C3)F)F)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)


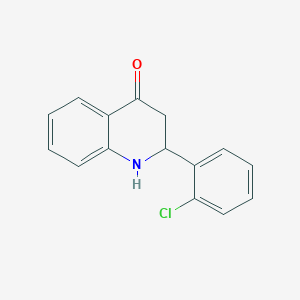
![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)

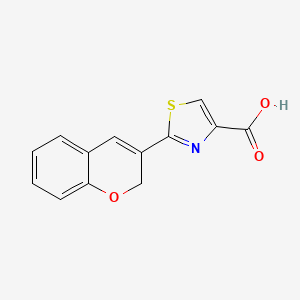

![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)
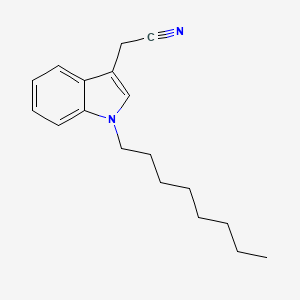
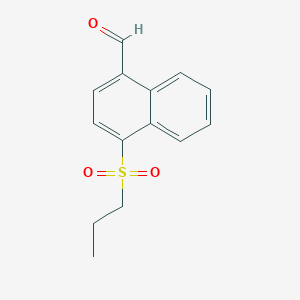
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)


